3-Oxo-4-phenyl-butyricacidethylester

Organic Synthesis β-Ketoester Preparation Yield Optimization

3-Oxo-4-phenyl-butyric acid ethyl ester (CAS 718-08-1), also known as ethyl 3-oxo-4-phenylbutanoate or ethyl 4-phenylacetoacetate, is a β-ketoester characterized by a phenyl group at the 4-position and an ethyl ester moiety. This structure positions it as a versatile synthetic intermediate in organic chemistry, particularly for the construction of heterocyclic frameworks in medicinal chemistry.

Molecular Formula C9H6Cl6O3S
Molecular Weight 406.9 g/mol
Cat. No. B1231249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-4-phenyl-butyricacidethylester
Molecular FormulaC9H6Cl6O3S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8?,19?/m1/s1
InChIKeyRDYMFSUJUZBWLH-GDSHQCHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-4-phenyl-butyric acid ethyl ester: A Key β-Ketoester Intermediate for Pharmaceutical Synthesis


3-Oxo-4-phenyl-butyric acid ethyl ester (CAS 718-08-1), also known as ethyl 3-oxo-4-phenylbutanoate or ethyl 4-phenylacetoacetate, is a β-ketoester characterized by a phenyl group at the 4-position and an ethyl ester moiety. This structure positions it as a versatile synthetic intermediate in organic chemistry, particularly for the construction of heterocyclic frameworks in medicinal chemistry [1]. Its physical properties, including a boiling point of 290.3±15.0 °C and a density of 1.1±0.1 g/cm³, are consistent with other aryl-substituted β-ketoesters and dictate its handling and storage conditions .

Why Substituting 3-Oxo-4-phenyl-butyric acid ethyl ester with Other β-Ketoesters Compromises Synthetic Outcomes


The specific substitution pattern of 3-oxo-4-phenyl-butyric acid ethyl ester is critical for its performance as a building block. Generic substitution with simpler β-ketoesters like ethyl acetoacetate or with other aryl β-ketoesters such as ethyl benzoylacetate is not feasible without significant changes to reaction yields, product selectivity, or the biological activity of the final target. This is because the 4-phenyl group introduces unique steric and electronic properties that influence the course of subsequent reactions, particularly in condensation and cyclization steps, which are absent in simpler analogs and not replicated in positional isomers [1]. The quantitative evidence below demonstrates specific instances where the choice of this intermediate directly impacts measurable outcomes.

Quantitative Differentiation: Comparative Performance Data for 3-Oxo-4-phenyl-butyric acid ethyl ester


Synthesis Yield Comparison: Malonate Condensation with Phenacyl Chloride

When synthesizing 3-Oxo-4-phenyl-butyric acid ethyl ester via the malonate route, the reported yield of 86% using a specific set of conditions is significantly higher than the yields reported for the synthesis of its close analog, ethyl benzoylacetate, under similar Claisen-type condensations. For ethyl benzoylacetate, a standard Organic Syntheses procedure reports a yield of 68-71% [1], while other patent literature reports yields around 78-85% [2]. This indicates that the target compound can be obtained with a higher efficiency in a comparable transformation.

Organic Synthesis β-Ketoester Preparation Yield Optimization

Stereochemical Outcome in Baker's Yeast Reduction: A Unique Case of Enantiomeric Purity

In a study on the baker's yeast-mediated reduction of 2-(4-chlorophenoxy)-3-oxoesters, the reduction of ethyl 2-(4-chlorophenoxy)-3-oxo-4-phenylbutanoate—a derivative of the target compound—afforded only a single enantiomerically pure product out of four possible stereoisomers [1]. This contrasts sharply with the reduction of the corresponding 3-oxobutanoate derivative, which gave a mixture of diastereomers with high but not absolute enantiomeric excess (ee).

Biocatalysis Asymmetric Synthesis Chiral Alcohols

Application-Specific Reactivity: The 4-Phenyl Moiety Enables the Synthesis of Potent Antiprion Pyrazolones

The 3-oxo-4-phenyl-butyric acid ethyl ester scaffold is specifically utilized for the synthesis of pyrazolone derivatives that exhibit antiprion activity. The 4-phenyl group is integral to the pharmacophore of the final active compounds. While not a direct comparison of the starting material itself, the resulting pyrazolones show potent activity, with the most active analog (Compound 13) having an IC50 of 3 nM for inhibiting protease-resistant prion protein (PrP-res) accumulation in both ScN2a and F3 cell lines [1]. In contrast, simpler β-ketoesters like ethyl acetoacetate or ethyl benzoylacetate would lead to pyrazolones lacking the essential 4-benzyl or 4-phenyl substituent, which is crucial for the observed high potency.

Medicinal Chemistry Antiprion Agents Pyrazolone Synthesis

Optimal Application Scenarios for Procuring 3-Oxo-4-phenyl-butyric acid ethyl ester


Synthesis of Chiral 3-Hydroxy-4-phenylbutanoate Building Blocks

As demonstrated by the baker's yeast-mediated reduction study [1], this compound serves as a direct precursor for the synthesis of enantiomerically pure ethyl 3-hydroxy-4-phenylbutanoate derivatives. The absolute stereocontrol observed in these reductions (Section 3, Evidence Item 2) makes it the starting material of choice when synthesizing chiral alcohols for applications in asymmetric synthesis, such as in the preparation of chiral auxiliaries or key intermediates for ACE inhibitors.

Medicinal Chemistry for Neurodegenerative Disease Research

The synthesis of pyrazolone derivatives with potent antiprion activity is a key application [2]. As established in Section 3 (Evidence Item 3), the 4-phenyl group is a critical structural element for achieving low nanomolar IC50 values against PrP-res accumulation. Procurement of this specific β-ketoester is therefore essential for any research program aiming to explore the structure-activity relationships (SAR) around the 4-phenylpyrazolone pharmacophore for potential treatments of prion diseases.

Synthesis of NF-κB and AP-1 Pathway Modulators

This compound is a documented precursor for the preparation of pyrrolinylaminopyrimidine analogs, which are studied as inhibitors of AP-1 and NF-κB mediated gene expression [3]. While direct comparative synthesis data is not publicly available, the established use of this specific intermediate in the literature for accessing this class of inhibitors makes it the standard, documented starting point for such investigations.

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